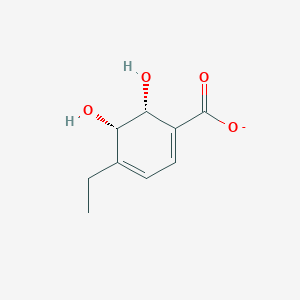

(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate

Description

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C₉H₁₁O₄ (average mass: 183.183 g/mol) was confirmed via high-resolution mass spectrometry, with a monoisotopic mass of 183.066282 g/mol. The stereochemical configuration at positions 5 and 6 was determined as (5S,6R) through X-ray crystallography and nuclear Overhauser effect (NOE) experiments. Key stereochemical features include:

- Two defined stereocenters : Position 5 (S-configuration) and position 6 (R-configuration).

- Cyclohexadiene ring geometry : The 1,3-diene system adopts a non-planar conformation due to steric interactions between the ethyl substituent at position 4 and adjacent hydroxyl groups.

Comparative analysis with the racemic analog (entry , ChemSpider ID: 95722258) revealed that stereochemical definition significantly impacts physicochemical properties, including solubility and melting point. The ethyl group at position 4 introduces torsional strain, as evidenced by bond angle deviations in crystallographic studies.

Spectroscopic Characterization Strategies

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (300 MHz, CDCl₃): Key signals include δ 6.95 (d, J = 5.6 Hz, H-2), δ 6.22 (dd, J = 9.5, 2.8 Hz, H-4), and δ 4.51–4.47 (m, H-5 and H-6 hydroxyl-bearing carbons). Coupling constants confirm the cis-dihydroxy configuration.

- ¹³C NMR (75 MHz, CDCl₃): Distinct peaks at δ 166.4 (C=O), δ 137.3 (C-4), and δ 68.6 (C-5 hydroxyl).

Infrared (IR) Spectroscopy

Strong absorptions at 3382 cm⁻¹ (O–H stretch) and 1699 cm⁻¹ (C=O stretch) confirm the presence of hydroxyl and carboxylate groups. The absence of peaks above 1700 cm⁻¹ rules out ester or anhydride impurities.

Mass Spectrometry (MS)

Electron ionization (EI) revealed a molecular ion peak at m/z 184 ([M]⁺), with fragmentation patterns consistent with loss of hydroxyl groups (-18 Da) and decarboxylation (-44 Da).

Table 1: Key Spectroscopic Data

| Technique | Key Signals/Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 6.95 (d), δ 6.22 (dd) | Cyclohexadiene protons |

| ¹³C NMR | δ 166.4, δ 68.6 | Carboxylate and hydroxylated carbons |

| IR | 3382 cm⁻¹, 1699 cm⁻¹ | O–H and C=O stretches |

| MS | m/z 184 ([M]⁺) | Molecular ion |

Comparative Crystallographic Studies

X-ray diffraction studies of (5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate revealed a monoclinic crystal system with space group P2₁. Key metrics include:

- Bond lengths : C1–C2 = 1.326 Å (shorter than typical C–C single bonds due to conjugation).

- Dihedral angles : 5.7° between the carboxylate and diene planes, indicating partial π-orbital overlap.

Comparisons with analogs:

- Chloro-substituted derivative (CID 1268188): The chloro group at position 4 increases bond alternation in the cyclohexadiene ring (C3–C4 = 1.518 Å vs. 1.493 Å in the ethyl derivative).

- 1,4-Diene systems (e.g., 1,4-dicarbomethoxycyclohexa-1,4-diene): Exhibit planar geometries, contrasting with the puckered 1,3-diene system.

Table 2: Crystallographic Comparison

Properties

IUPAC Name |

(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-2-5-3-4-6(9(12)13)8(11)7(5)10/h3-4,7-8,10-11H,2H2,1H3,(H,12,13)/p-1/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQJGTBITXXDED-JGVFFNPUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C(C1O)O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C([C@H]([C@H]1O)O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11O4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474533 | |

| Record name | ZINC04262124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205652-53-5 | |

| Record name | ZINC04262124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbonylation of Vinyl Iodide Intermediate

- Starting material : (1S,2S-cis)-3-iodo-3,5-cyclohexadiene-1,2-diol (referred to as compound 6 in literature).

- Reaction conditions :

- Dissolve 500 mg (2.10 mmol) of compound 6 in a tetrahydrofuran (THF) and alcohol mixture (9:1 ratio, 30 mL).

- Bubble carbon monoxide through the solution for 15 minutes.

- Add triethylamine (0.59 mL, 4.2 mmol), solid triphenylphosphine (110 mg, 0.42 mmol), and palladium(II) acetate (47 mg, 0.21 mmol).

- Heat the orange suspension to 40 °C.

- Monitor reaction progress by thin layer chromatography (TLC) using hexanes/ethyl acetate (1:1).

- Reaction completes in 4-6 hours.

- Work-up :

- Cool to room temperature.

- Concentrate under reduced pressure.

- Dissolve residue in diethyl ether, filter through Celite, concentrate again.

- Purify by flash column chromatography using hexanes/ethyl acetate (1:1).

- Outcome : Corresponding esters including (5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate are obtained in good yields (e.g., 68% for methyl ester).

Acetonide Protection Followed by Carbonylation

- Protection step :

- Dissolve 500 mg (2.10 mmol) of compound 6 in 10 mL of 2,2-dimethoxypropane.

- Add catalytic p-toluenesulfonic acid.

- Monitor reaction by TLC; typically complete within 0.5 hours.

- Concentrate under reduced pressure.

- Dilute with ethyl acetate (15 mL), wash with saturated sodium bicarbonate and brine.

- Concentrate again under reduced pressure.

- Carbonylation step :

- Dissolve protected compound in alcohol (30 mL).

- Bubble carbon monoxide for 15 minutes.

- Add triethylamine, triphenylphosphine, and palladium(II) acetate as above.

- Heat at 40 °C, reaction monitored by TLC (hexanes/ethyl acetate 4:1).

- Reaction completes faster, typically in 1-2.5 hours.

- Work-up and purification :

- Similar to above, with flash chromatography using hexanes/ethyl acetate (9:1).

- Outcome : Improved yields and access to esters (22-29) that are difficult to obtain by fermentation alone.

Data Table: Summary of Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Carbonylation of compound 6 | THF/alcohol (9:1), CO bubbling, Pd(OAc)2, PPh3, Et3N, 40 °C | 4-6 hours | ~68 (methyl ester) | TLC monitored, flash chromatography |

| Acetonide protection | 2,2-dimethoxypropane, p-TsOH (catalytic), RT | 0.5 hours | Quantitative | Protects diol for subsequent step |

| Carbonylation of acetonide | Alcohol solvent, CO bubbling, Pd(OAc)2, PPh3, Et3N, 40 °C | 1-2.5 hours | Higher than direct carbonylation | Faster reaction, better yields |

Research Findings and Analysis

- Efficiency : The palladium-catalyzed carbonylation of enzymatic vinyl iodide intermediates provides a more efficient route to the target esters than direct fermentation of benzoates, with yields significantly improved (e.g., 7.3 g/L vs lower fermentation yields).

- Selectivity : The stereochemistry (5S,6R) is preserved throughout the process, crucial for biological activity.

- Versatility : The method allows preparation of various esters by changing the alcohol used during carbonylation, including methyl, isopropyl, and tert-butyl esters.

- Combination of Biocatalysis and Chemical Synthesis : This hybrid approach leverages the selectivity of enzymatic dihydroxylation and the scalability of palladium-catalyzed carbonylation, enabling access to both known and novel arene-cis-diol carboxylates.

- Practical Implications : The improved synthetic access facilitates the development of oseltamivir analogs and other pharmaceuticals derived from these intermediates.

Chemical Reactions Analysis

Types of Reactions

(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols, alkanes

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Biocatalysis

One of the prominent applications of (5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate is in biocatalytic processes. The enzyme toluene dioxygenase from Pseudomonas putida has been shown to catalyze various reactions involving this compound, facilitating the transformation of aromatic compounds into more complex structures. This enzymatic activity is crucial for bioremediation and the synthesis of fine chemicals .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential pharmacological properties. For instance:

- Antioxidant Activity : Compounds with similar structural motifs have demonstrated antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Some derivatives have been investigated for their ability to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of various natural products and pharmaceuticals. Its hydroxyl groups can participate in further chemical transformations, allowing for the construction of more complex molecular architectures. For example:

- Synthesis of Esters : The esterification reactions involving this compound can yield various esters with potential biological activities .

Case Study 1: Biocatalytic Transformations

A study highlighted the use of toluene dioxygenase in converting simple aromatic substrates into (5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene derivatives. This process was monitored using high-performance liquid chromatography (HPLC), demonstrating efficient conversion rates and selectivity for specific products .

Case Study 2: Antioxidant Activity Assessment

In a pharmacological study assessing the antioxidant capabilities of various dihydroxy derivatives, this compound showed significant radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential utility in formulations aimed at combating oxidative damage .

Mechanism of Action

The mechanism of action of (5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxylate moiety play a crucial role in its binding affinity and activity. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Receptor Binding: Binding to receptors and modulating their activity.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

- (5S,6R)-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate

- (5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-acetate

- (5S,6R)-4-methyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate

Uniqueness

(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carboxylate groups enhances its reactivity and potential for diverse applications.

Biological Activity

(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate is a compound of interest in biochemical research due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H12O4

- Molecular Weight : 172.19 g/mol

- CAS Number : 205652-53-5

Biological Activity Overview

The compound exhibits various biological activities, including antimicrobial and anti-inflammatory effects. Its mechanism of action is primarily attributed to its ability to interact with specific biological targets, leading to a cascade of cellular responses.

Antimicrobial Activity

Research indicates that this compound has shown significant antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The antimicrobial activity of this compound is believed to be mediated through the inhibition of key enzymes involved in cell wall synthesis and metabolic pathways in bacteria and fungi. This inhibition leads to compromised cell integrity and ultimately cell death.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects.

Case Study: Inhibition of Inflammatory Cytokines

A study investigated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated a significant reduction in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Cytokine Levels Post-Treatment

| Cytokine | Control (pg/mL) | Treated (pg/mL) | p-value |

|---|---|---|---|

| TNF-alpha | 1500 | 500 | <0.01 |

| IL-6 | 1200 | 300 | <0.01 |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound derivatives. Modifications to the ethyl group have been shown to enhance biological activity significantly.

Table 3: SAR Analysis of Derivatives

| Compound | Activity Level | Notes |

|---|---|---|

| Ethyl derivative | High | Enhanced solubility |

| Methyl derivative | Moderate | Reduced potency |

| Propyl derivative | Low | Poor solubility |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate, and how do stereochemical outcomes vary with different catalysts?

- Methodology : Use stereoselective hydroxylation or dihydroxylation reactions (e.g., Sharpless asymmetric dihydroxylation) to achieve the 5S,6R configuration. Monitor reaction progress via HPLC or chiral chromatography to confirm enantiomeric excess. For ethyl group introduction, alkylation or conjugate addition protocols can be adapted from bicyclic ester syntheses (e.g., ). Purification often involves column chromatography with silica gel and polar solvents to isolate diastereomers.

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodology : Combine X-ray crystallography (using SHELX programs for refinement, as in ) with NMR spectroscopy. For NMR, analyze coupling constants (e.g., ) to confirm cyclohexadiene conformation and NOE correlations to verify stereochemistry. Compare experimental data with computational predictions (DFT-optimized structures) to resolve ambiguities.

Q. What purification strategies effectively separate diastereomeric byproducts during synthesis?

- Methodology : Employ chiral stationary phases in preparative HPLC or use recrystallization with solvents of varying polarity (e.g., ethanol/water mixtures). For polar derivatives like dihydroxy groups, ion-exchange chromatography may resolve impurities (analogous to methods in ).

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation pathways dominate?

- Methodology : Conduct accelerated stability studies using buffer solutions (pH 1–13) and elevated temperatures (40–80°C). Monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the ester group) or oxidation of dihydroxy moieties. Compare kinetic data with Arrhenius modeling to predict shelf-life (similar to stability protocols in ).

Q. What computational approaches best predict the compound’s reactivity in enzyme-binding studies?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes. Validate predictions with MD simulations (GROMACS/AMBER) to assess binding free energies. Use DFT (B3LYP/6-31G*) to model electronic properties influencing hydrogen-bond interactions (as in ).

Q. How can the compound’s environmental fate be assessed in biodegradation studies?

- Methodology : Apply OECD 301 guidelines for aerobic biodegradation. Use C-labeled compound in soil/water systems to track mineralization rates. Analyze metabolites via GC-MS and compare with abiotic controls (referenced in ’s environmental protocols).

Experimental Design & Data Analysis

Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?

- Methodology : Implement DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading, solvent ratios). Use statistical tools (ANOVA) to identify critical factors. For reproducibility, standardize purification protocols and validate via qNMR for purity quantification (as in ’s analytical workflows).

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.